(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid synthesis protocol
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
This guide provides a comprehensive, technically detailed protocol for the synthesis of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, a valuable building block in contemporary drug discovery and development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also adapt and troubleshoot it effectively.
Introduction: The Significance of a Versatile Building Block
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry. The phenylboronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds to construct complex biaryl structures prevalent in pharmaceuticals.[1][2] The pyrrolidine sulfonamide group, on the other hand, can act as a hydrogen bond acceptor or engage in other non-covalent interactions, providing a handle for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The strategic ortho-relationship between these two groups can enforce specific conformations, which can be crucial for potent and selective binding to biological targets. This guide details a reliable two-stage synthetic route to access this important intermediate.
Strategic Overview of the Synthesis
The synthesis is logically divided into two primary stages. The first stage involves the construction of the stable sulfonamide precursor, 1-((2-bromophenyl)sulfonyl)pyrrolidine. The second stage focuses on the transformation of the aryl bromide into the desired boronic acid via a lithium-halogen exchange and subsequent borylation.
Caption: Overall synthetic workflow for (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.
Part 1: Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine
This initial stage involves the formation of a stable sulfonamide bond through the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine.
Mechanism and Rationale
The core of this reaction is a nucleophilic acyl substitution at the sulfonyl group.[3] The nitrogen atom of pyrrolidine, acting as a potent nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, to yield the thermodynamically stable sulfonamide. A base, such as triethylamine or pyridine, is typically included to scavenge the hydrogen chloride (HCl) generated in situ, which drives the reaction to completion. The use of an anhydrous solvent like dichloromethane (DCM) is critical to prevent the hydrolysis of the reactive sulfonyl chloride starting material.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Eq. | Notes |
| 2-Bromobenzenesulfonyl chloride | 255.52 | 10.0 g | 39.1 mmol | 1.0 | Corrosive, handle with care.[4] |
| Pyrrolidine | 71.12 | 3.06 g (3.5 mL) | 43.0 mmol | 1.1 | Volatile and flammable. |
| Triethylamine (TEA) | 101.19 | 4.35 g (6.0 mL) | 43.0 mmol | 1.1 | Base to neutralize HCl. |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | - | Anhydrous grade. |
Procedure:
-
Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with pyrrolidine (3.5 mL, 43.0 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: The solution is cooled to 0 °C in an ice-water bath.
-
Addition of Base: Triethylamine (6.0 mL, 43.0 mmol) is added to the stirred solution.
-
Addition of Sulfonyl Chloride: 2-Bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol) is dissolved in 50 mL of anhydrous dichloromethane. This solution is added dropwise to the cooled pyrrolidine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[3]
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of 50 mL of water. The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
Extraction: The aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
Washing: The combined organic layers are washed sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from ethanol/water to afford 1-((2-bromophenyl)sulfonyl)pyrrolidine as a white solid.
Typical Yield: 85-95%
Part 2: Synthesis of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
This crucial second stage converts the aryl bromide into the target boronic acid. This transformation is highly sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.
Mechanism and Rationale
The reaction proceeds via a two-step sequence:
-
Lithium-Halogen Exchange: The process begins with a metal-halogen exchange, a powerful method for preparing organolithium reagents.[5] n-Butyllithium (n-BuLi), a strong base and nucleophile, reacts with the aryl bromide. The rate of exchange typically follows the trend I > Br > Cl, making aryl bromides ideal substrates.[5] This reaction is kinetically controlled and extremely fast, often outcompeting other potential side reactions if performed at very low temperatures (typically -78 °C).[6] The low temperature is critical to prevent the highly reactive aryllithium intermediate from reacting with the solvent or other electrophilic sites.
-
Borylation: The newly formed aryllithium species is a potent nucleophile. It is immediately trapped by the addition of an electrophilic boron source. Triisopropyl borate, B(OiPr)₃, is an excellent choice for this role. The boron atom in triisopropyl borate is electron-deficient and readily attacked by the carbanion of the aryllithium. This forms a borate complex.[7] Subsequent acidic work-up hydrolyzes the borate ester to yield the final boronic acid.
Caption: Simplified mechanism for the borylation step.
Safety Precautions for Pyrophoric and Reactive Reagents
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[8] It also reacts violently with water.[9] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using dry, well-cleaned glassware and syringe techniques.[10] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and proper gloves, is mandatory.[11] A Class D fire extinguisher for combustible metals should be readily accessible.
-
Triisopropyl borate: This reagent is flammable and an irritant. Handle in a well-ventilated fume hood.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Eq. | Notes |
| 1-((2-Bromophenyl)sulfonyl)pyrrolidine | 290.19 | 5.0 g | 17.2 mmol | 1.0 | Must be completely dry. |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 7.6 mL | 19.0 mmol | 1.1 | Pyrophoric reagent.[8] |
| Triisopropyl borate | 188.08 | 4.86 g (5.2 mL) | 25.8 mmol | 1.5 | Moisture sensitive. |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - | Anhydrous, inhibitor-free. |
Procedure:
-
Setup: A 250 mL three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a stream of nitrogen. The flask is equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: 1-((2-Bromophenyl)sulfonyl)pyrrolidine (5.0 g, 17.2 mmol) is added to the flask, followed by 100 mL of anhydrous THF via cannula.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (7.6 mL of a 2.5 M solution in hexanes, 19.0 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature is maintained below -70 °C. The solution is stirred at -78 °C for an additional 30 minutes.
-
Borylation: Triisopropyl borate (5.2 mL, 25.8 mmol) is added dropwise via syringe, again maintaining the temperature below -70 °C.[7] The reaction mixture is stirred at -78 °C for 1 hour.
-
Warming: The cooling bath is removed, and the mixture is allowed to slowly warm to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 50 mL of 1 M HCl at 0 °C. The mixture is stirred vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.
-
Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Washing: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification of the Boronic Acid
Purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their amphiphilic nature.[12]
-
Acid-Base Extraction: A highly effective method involves an acid-base workup.[13] The crude product is dissolved in diethyl ether. The ether solution is extracted with 1 M NaOH. The boronic acid, being acidic, will move into the basic aqueous layer as its sodium boronate salt, leaving non-acidic organic impurities behind.
-
Re-acidification: The aqueous layer is cooled to 0 °C and carefully re-acidified to pH ~2 with concentrated HCl. The (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid will precipitate out as a solid.
-
Isolation: The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Typical Yield: 60-75% Melting Point: 124-126 °C[14]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the pyrrolidine ring protons. The disappearance of the signal corresponding to the proton ortho to the bromine in the starting material and the appearance of a new aromatic pattern is indicative of successful borylation.
-
¹¹B NMR: Boronic acids have a characteristic chemical shift in the ¹¹B NMR spectrum, typically between δ 28 and 34 ppm.[15]
-
Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak for the product (C₁₀H₁₄BNO₄S, M.W. 255.1 g/mol ).[16]
-
Purity (HPLC): The purity of the final compound should be assessed by reverse-phase HPLC.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. By understanding the mechanistic underpinnings of each step and adhering to the stringent safety protocols required for handling reactive organometallic reagents, researchers can confidently produce this valuable building block for application in pharmaceutical research and development. The key to success lies in the meticulous exclusion of air and moisture during the critical lithium-halogen exchange and borylation steps.
References
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Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. Available from: [Link]
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Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. Available from: [Link]
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Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC - NIH. Available from: [Link]
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Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. PubMed. Available from: [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society. Available from: [Link]
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Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. Available from: [Link]
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Wang, Y., et al. (2021). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. NIH. Available from: [Link]
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Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2020). PubMed Central. Available from: [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. (2018). ResearchGate. Available from: [Link]
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